molecular formula C23H36N4O5 B1682051 U27391 CAS No. 106314-87-8

U27391

Cat. No.: B1682051
CAS No.: 106314-87-8
M. Wt: 448.6 g/mol
InChI Key: HLSQLCOADIMQBK-MNNMKWMVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

U27391 is a complex organic compound that features a hydroxyamino group, which is known for its significant biological activity

Preparation Methods

The synthesis of U27391 involves multiple steps. One common method includes the reaction of specific amino acids with hydroxyamino derivatives under controlled conditions. The process typically involves:

    Starting Materials: Amino acids such as L-leucine and L-phenylalanine.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, often using catalysts to facilitate the process.

    Industrial Production: Large-scale production may involve automated synthesis machines that ensure precise control over reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

U27391 undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The compound can undergo substitution reactions where the hydroxyamino group is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are usually carried out under mild conditions to prevent degradation of the compound.

    Major Products: The major products formed from these reactions include various derivatives with altered biological activities.

Scientific Research Applications

U27391 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of U27391 involves its interaction with specific molecular targets. The hydroxyamino group plays a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, altering their activity and function.

Comparison with Similar Compounds

U27391 can be compared with other hydroxyamino derivatives, such as:

    N-Hydroxyamino Acids: These compounds share the hydroxyamino functional group but differ in their overall structure and biological activity.

    Oximes and Nitrones: Similar in having nitrogen-oxygen bonds, but with distinct chemical properties and applications.

    Unique Features: The combination of hydroxyamino, leucyl, and phenylalaninamide groups in this compound provides unique binding properties and biological activities not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

106314-87-8

Molecular Formula

C23H36N4O5

Molecular Weight

448.6 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C23H36N4O5/c1-14(2)10-17(13-20(28)27-32)22(30)26-19(11-15(3)4)23(31)25-18(21(24)29)12-16-8-6-5-7-9-16/h5-9,14-15,17-19,32H,10-13H2,1-4H3,(H2,24,29)(H,25,31)(H,26,30)(H,27,28)/t17?,18-,19-/m0/s1

InChI Key

HLSQLCOADIMQBK-MNNMKWMVSA-N

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)CC(=O)NO

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(2-(2-(hydroxyamino)-2-oxoethyl)-4-methyl-1-oxopentyl)-L-leucyl-L-phenylalaninamide
U 27391
U-24522
U-27391
U27391

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
U27391
Reactant of Route 2
Reactant of Route 2
U27391
Reactant of Route 3
U27391
Reactant of Route 4
Reactant of Route 4
U27391
Reactant of Route 5
U27391
Reactant of Route 6
U27391

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.